Cas no 157622-54-3 (Bis(deacyl)xyloccensin A; 2α-Hydroxy, 30-O-(2-methylpropanoyl), 3-Ac)

157622-54-3 structure
상품 이름:Bis(deacyl)xyloccensin A; 2α-Hydroxy, 30-O-(2-methylpropanoyl), 3-Ac
CAS 번호:157622-54-3
MF:C33H42O12
메가와트:630.687g/molg/mol
CID:213089
Bis(deacyl)xyloccensin A; 2α-Hydroxy, 30-O-(2-methylpropanoyl), 3-Ac 화학적 및 물리적 성질
이름 및 식별자
-
- 4H-10,11a-Methano-2H-benzofuro[2,3-f][2]benzopyran-7-aceticacid,9-(acetyloxy)-4-(3-furanyl)-4a,5,6,6a,6b,7,8,9,10,10a-decahydro-10,10a-dihydroxy-4a,6b,8,8-tetramethyl-12-(2-methyl-1-oxopropoxy)-2-oxo-,methyl ester, (4R,4aR,6aR,6bS,7S,9S,10S,10aR,11aR,12R)- (9CI)
- 4H-10,11a-Methano-2H-benzofuro[2,3-f][2]benzopyran-7-aceticacid,9-(acetyloxy)-4-(3-furanyl)-4a,5,6,6a,6b,7,8,9,10,10a-decahyd
- (+)-Utilin C
- 4H-10,11a-Methano-2H-benzofuro[2,3-f][2]benzopyran-7-aceticacid,9-(acetyloxy)-4-(3-furanyl)-4a,5,6,6a,6b,7,8,9,10,10a-decahydro-10,10a-dihydroxy-4a,6b,8,8-tetramethyl-12-(2-methyl-1-oxopropoxy)-2-oxo-,methyl ester, [4R-(4a,4aa,6aa,6ba,7a,9b,10a,10aa,11ab,12R*)]-
- Utilin C
- CID 101667802
- 4H-10,11a-Methano-2H-benzofuro[2,3-f][2]benzopyran-7-acetic acid, 9-(acetyloxy)-4-(3-furanyl)-4a,5,6,6a,6b,7,8,9,10,10a-decahydro-10,10a-dihydroxy-4a,6b,8,8-tetramethyl-12-(2-methyl-1-oxopropoxy)-2-oxo-, methyl ester, (4R,4aR,6aR,6bS,7S,9S,10S,10aR,11aR,12R)- (9CI)
- Bis(deacyl)xyloccensin A; 2α-Hydroxy, 30-O-(2-methylpropanoyl), 3-Ac
-
- 인치: 1S/C33H42O12/c1-16(2)25(37)44-27-31-19(9-11-29(6)21(31)14-23(36)43-24(29)18-10-12-41-15-18)30(7)20(13-22(35)40-8)28(4,5)26(42-17(3)34)32(27,38)33(30,39)45-31/h10,12,14-16,19-20,24,26-27,38-39H,9,11,13H2,1-8H3/t19-,20+,24+,26+,27+,29-,30-,31-,32+,33-/m1/s1
- InChIKey: GTAOMIFOJZAKGH-XHELHKBYSA-N
- 미소: C1(=O)O[C@@H](C2C=COC=2)[C@]2(C)CC[C@]3([H])[C@]4(C)[C@@H](CC(OC)=O)C(C)(C)[C@H](OC(C)=O)[C@]5(O)[C@@H](OC(=O)C(C)C)[C@]3(O[C@]45O)C2=C1
계산된 속성
- 정밀분자량: 630.268
- 동위원소 질량: 630.268
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 2
- 수소 결합 수용체 수량: 12
- 중원자 수량: 45
- 회전 가능한 화학 키 수량: 9
- 복잡도: 1350
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 10
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 168
실험적 성질
- 밀도: 1.36±0.1 g/cm3(Predicted)
- 비등점: 727.3±60.0 °C(Predicted)
- 산도 계수(pKa): 10.67±0.70(Predicted)
Bis(deacyl)xyloccensin A; 2α-Hydroxy, 30-O-(2-methylpropanoyl), 3-Ac 관련 문헌
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
157622-54-3 (Bis(deacyl)xyloccensin A; 2α-Hydroxy, 30-O-(2-methylpropanoyl), 3-Ac) 관련 제품
- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
추천 공급업체
PRIBOLAB PTE.LTD
골드 회원
중국 공급자
시약

上海帛亦医药科技有限公司
골드 회원
중국 공급자
시약
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
골드 회원
중국 공급자
대량

Shandong Feiyang Chemical Co., Ltd
골드 회원
중국 공급자
대량

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량
